molecular formula C8H17NO B13061346 3-Isopropyl-5-methylmorpholine

3-Isopropyl-5-methylmorpholine

Cat. No.: B13061346
M. Wt: 143.23 g/mol
InChI Key: ARTXVIBUURRJFU-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylmorpholine is a chemical compound with the molecular formula C8H17NO It is a morpholine derivative characterized by the presence of isopropyl and methyl groups at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with suitable reagents. For instance, the reaction of 3-methyl-5-(1-methylethyl)amine with an appropriate diol under acidic or basic conditions can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

3-Isopropyl-5-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 3-Isopropylmorpholine
  • 5-Methylmorpholine
  • 3-Methyl-5-ethylmorpholine

Comparison: Compared to these similar compounds, 3-Isopropyl-5-methylmorpholine is unique due to the specific positioning of the isopropyl and methyl groups. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-10-4-7(3)9-8/h6-9H,4-5H2,1-3H3

InChI Key

ARTXVIBUURRJFU-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C(C)C

Origin of Product

United States

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